molecular formula C12H25N3O B1465699 2-[4-(aminomethyl)piperidin-1-yl]-N-butylacetamide CAS No. 1247421-85-7

2-[4-(aminomethyl)piperidin-1-yl]-N-butylacetamide

Cat. No. B1465699
CAS RN: 1247421-85-7
M. Wt: 227.35 g/mol
InChI Key: PTHRHOSRZUTDIR-UHFFFAOYSA-N
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Description

“2-[4-(aminomethyl)piperidin-1-yl]-N-butylacetamide” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . These are amide derivatives of alpha amino acids. It’s important to note that the specific properties and potential applications of this compound may vary based on its molecular structure and other factors .


Molecular Structure Analysis

The molecular structure of “2-[4-(aminomethyl)piperidin-1-yl]-N-butylacetamide” can be represented by the SMILES string NCC1CCN (CCO)CC1 . The InChI code for this compound is 1S/C8H18N2O/c9-7-8-1-3-10 (4-2-8)5-6-11/h8,11H,1-7,9H2 . The molecular weight of this compound is 205.21 .


Chemical Reactions Analysis

While there isn’t specific information available on the chemical reactions involving “2-[4-(aminomethyl)piperidin-1-yl]-N-butylacetamide”, it’s worth noting that piperidine derivatives have been involved in various chemical reactions. For instance, one method proposed combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .


Physical And Chemical Properties Analysis

The compound “2-[4-(aminomethyl)piperidin-1-yl]-N-butylacetamide” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources.

Scientific Research Applications

Antibacterial Potential

Research has synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including structures similar to 2-[4-(aminomethyl)piperidin-1-yl]-N-butylacetamide, to evaluate their antibacterial potentials. Specifically, compounds were tested against bacterial strains such as Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. Among these, a compound bearing a 2-methylphenyl group showed the most active growth inhibition, highlighting the potential of these derivatives as moderate inhibitors, particularly against Gram-negative bacterial strains (Iqbal et al., 2017).

ACAT-1 Inhibition for Disease Treatment

Another compound with a similar structural motif, identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, exhibits significant selectivity for ACAT-1 over ACAT-2. This discovery is crucial for the potential treatment of diseases involving ACAT-1 overexpression, suggesting a role in addressing cardiovascular diseases and metabolic disorders (Shibuya et al., 2018).

Muscarinic M3 Receptor Antagonism

In the development of treatments for urinary tract disorders, irritable bowel syndrome, and respiratory disorders, novel (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides have been designed. These compounds act as muscarinic M3 receptor selective antagonists, providing insights into creating effective, long-acting, orally active M3 antagonists with significant selectivity over M2 receptors. This selectivity is essential for minimizing side effects associated with M2 receptor antagonism (Mitsuya et al., 2000).

properties

IUPAC Name

2-[4-(aminomethyl)piperidin-1-yl]-N-butylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-2-3-6-14-12(16)10-15-7-4-11(9-13)5-8-15/h11H,2-10,13H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHRHOSRZUTDIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CN1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(aminomethyl)piperidin-1-yl]-N-butylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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